Enantiomeric Identity & Pharmacological Distinction: (R)-Tirofiban vs. (S)-Tirofiban
(R)-Tirofiban is specifically the distomer of the antiplatelet drug Tirofiban. The patent explicitly states that the L-configuration (S-isomer) is the sole 'treatment effective constituent,' while the D-configuration (R-isomer) 'must strictly be controlled its content as impurity' [1]. This regulatory necessity distinguishes it from the active pharmaceutical ingredient (S)-Tirofiban and positions its sole utility as an impurity marker.
| Evidence Dimension | Therapeutic vs. Impurity Role |
|---|---|
| Target Compound Data | Defined as the therapeutically inactive D-configuration (Distomer) and a process-related chiral impurity. |
| Comparator Or Baseline | L-configuration (S)-Tirofiban, which is the active Eutomer. |
| Quantified Difference | Qualitative designation: S-isomer is the active drug; R-isomer is a strictly controlled impurity. |
| Conditions | As defined in patent CN102875449B regarding Tirofiban hydrochloride API production. |
Why This Matters
This confirms that the (R)-isomer is not interchangeable with the active drug and is a mandatory analytical target for regulatory submissions, ensuring only enantiomerically pure API batches are released.
- [1] CN102875449B - Separation method for tirofiban hydrochloride isomer, and metering method for D-configuration tirofiban hydrochloride. Google Patents, 2012. View Source
